molecular formula C9H9N3 B11919697 Quinazolin-8-ylmethanamine

Quinazolin-8-ylmethanamine

Cat. No.: B11919697
M. Wt: 159.19 g/mol
InChI Key: RVPKPPWVHZERMP-UHFFFAOYSA-N
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Description

Quinazolin-8-ylmethanamine is a nitrogen-containing heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinazolin-8-ylmethanamine can be achieved through various methods, including:

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using metal-catalyzed reactions. The use of microwave-assisted synthesis is also gaining popularity due to its efficiency and eco-friendly nature.

Chemical Reactions Analysis

Types of Reactions

Quinazolin-8-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include various quinazoline derivatives, which have significant biological activities and potential therapeutic applications .

Scientific Research Applications

Quinazolin-8-ylmethanamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of quinazolin-8-ylmethanamine involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, blocking the activity of enzymes involved in disease pathways. The compound may also interact with cellular receptors, modulating signal transduction pathways and exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinazolin-8-ylmethanamine is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and form various biologically active derivatives makes it a valuable compound in medicinal chemistry and drug development .

Properties

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

quinazolin-8-ylmethanamine

InChI

InChI=1S/C9H9N3/c10-4-7-2-1-3-8-5-11-6-12-9(7)8/h1-3,5-6H,4,10H2

InChI Key

RVPKPPWVHZERMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN=CN=C2C(=C1)CN

Origin of Product

United States

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